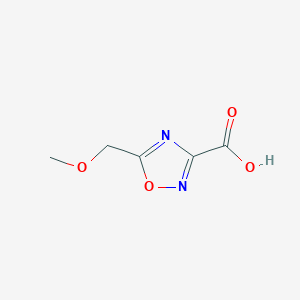
1,1-bis(4-fluorophenyl)prop-2-ynyl N-cycloheptylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-bis(4-fluorophenyl)prop-2-ynyl N-cycloheptylcarbamate: is a synthetic organic compound characterized by the presence of fluorophenyl groups and a cycloheptylcarbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-bis(4-fluorophenyl)prop-2-ynyl N-cycloheptylcarbamate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the prop-2-ynyl intermediate: This step involves the reaction of 4-fluorobenzyl chloride with sodium acetylide to form 1,1-bis(4-fluorophenyl)prop-2-yn-1-ol.
Carbamate formation: The intermediate is then reacted with cycloheptyl isocyanate under controlled conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-bis(4-fluorophenyl)prop-2-ynyl N-cycloheptylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl groups using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1,1-bis(4-fluorophenyl)prop-2-ynyl N-cycloheptylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 1,1-bis(4-fluorophenyl)prop-2-ynyl N-cycloheptylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-bis(4-fluorophenyl)prop-2-en-1-ol: Similar structure but with an en-1-ol group instead of the carbamate.
1,1-bis(4-fluorophenyl)prop-2-yn-1-ol: Lacks the cycloheptylcarbamate moiety.
Uniqueness
1,1-bis(4-fluorophenyl)prop-2-ynyl N-cycloheptylcarbamate is unique due to the presence of both fluorophenyl groups and the cycloheptylcarbamate moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
20929-99-1 |
|---|---|
Formule moléculaire |
C23H23F2NO2 |
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
1,1-bis(4-fluorophenyl)prop-2-ynyl N-cycloheptylcarbamate |
InChI |
InChI=1S/C23H23F2NO2/c1-2-23(17-9-13-19(24)14-10-17,18-11-15-20(25)16-12-18)28-22(27)26-21-7-5-3-4-6-8-21/h1,9-16,21H,3-8H2,(H,26,27) |
Clé InChI |
IQLOSBYZJUGSKB-UHFFFAOYSA-N |
SMILES canonique |
C#CC(C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)OC(=O)NC3CCCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


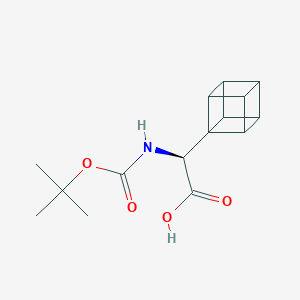
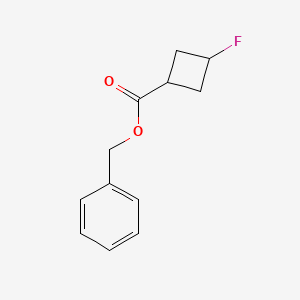
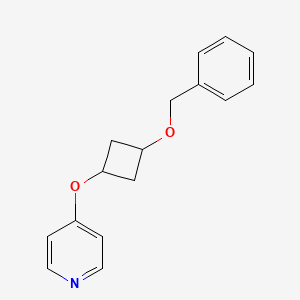
![1,1'-[4,4',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-diphenylphosphine oxide]](/img/structure/B12835249.png)
![1-[2'-(Benzyloxy)[1,1'-biphenyl]-2-yl]ethanone](/img/structure/B12835255.png)
![sodium;1-hydroxy-2-[(E)-N-hydroxy-C-[(sulfinatoamino)methyl]carbonimidoyl]benzene](/img/structure/B12835258.png)
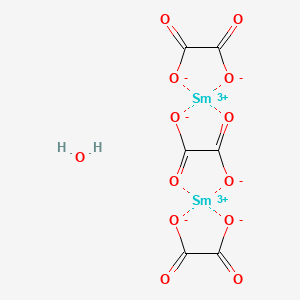

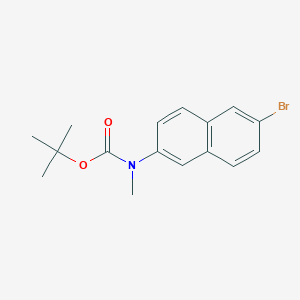
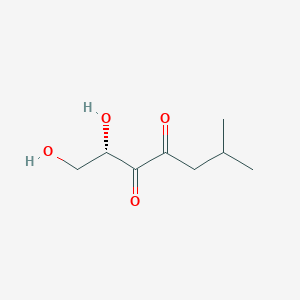
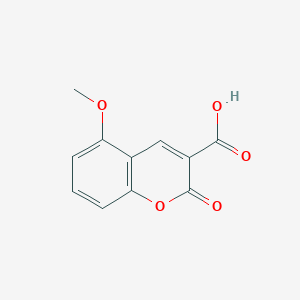
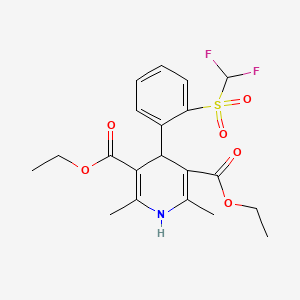
![[(2Z)-1-Methoxy-1-oxobut-2-en-2-yl]boronic acid](/img/structure/B12835314.png)
